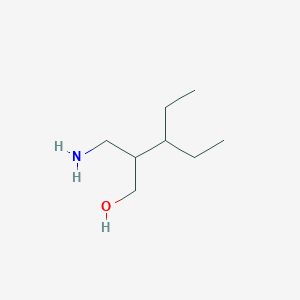

2-(Aminomethyl)-3-ethylpentan-1-ol

Description

2-(Aminomethyl)-3-ethylpentan-1-ol is a branched amino alcohol with the molecular formula C₈H₁₉NO. Its structure includes a hydroxyl (-OH) group at the terminal carbon and an aminomethyl (-CH₂NH₂) group on the adjacent carbon, along with a 3-ethyl substituent on the pentane backbone. This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly as a chiral intermediate or ligand in asymmetric catalysis . Its hydrochloride salt (CAS: 5216) is commercially available from multiple global suppliers, including Biofine International Inc. (USA) and Asymchem Laboratories, Inc. (USA) .

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-(aminomethyl)-3-ethylpentan-1-ol |

InChI |

InChI=1S/C8H19NO/c1-3-7(4-2)8(5-9)6-10/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

QKMIBCQRKXFLJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(CN)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-ethylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-ethylpentan-1-ol with formaldehyde and ammonia or an amine source. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under pressure .

Industrial Production Methods

In an industrial setting, the production of 2-(Aminomethyl)-3-ethylpentan-1-ol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Pd/C, allows for efficient hydrogenation and reductive amination processes .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-ethylpentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Primary amines.

Substitution: Various substituted amines and alcohols.

Scientific Research Applications

2-(Aminomethyl)-3-ethylpentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-ethylpentan-1-ol involves its interaction with molecular targets through its amine and alcohol groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and nucleophilic reactions . These interactions enable the compound to modulate biochemical pathways and exert its effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Aminomethyl)-3-ethylpentan-1-ol with structurally or functionally related compounds, emphasizing physicochemical properties, toxicity, and regulatory status.

Key Findings:

Structural Analogues: 3-Amino-4-methyl-2-propan-2-ylpentan-1-ol (AK Scientific) shares a similar amino alcohol backbone but features additional branching (isopropyl and methyl groups), likely altering its steric and electronic properties compared to the target compound . 2-(Aminomethyl)piperidine (Thermo Fisher) is a cyclic amine with higher acute toxicity, including skin corrosion and respiratory risks, highlighting the impact of structural rigidity on hazard profiles .

Alcohol Analogues: 3-Methyl-1-pentanol lacks the aminomethyl group, resulting in lower reactivity and toxicity. Its primary use as a solvent underscores the role of functional groups in determining applications .

Regulatory Differences: While 2-(Aminomethyl)-3-ethylpentan-1-ol’s hydrochloride form is widely supplied, its base compound lacks explicit hazard classifications, unlike 2-(Aminomethyl)piperidine, which is classified as flammable and corrosive .

Biological Activity

2-(Aminomethyl)-3-ethylpentan-1-ol, also known as R-2-amino-3-ethylpentan-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure:

Synthesis:

The synthesis of 2-(Aminomethyl)-3-ethylpentan-1-ol typically involves the reaction of appropriate amines with aldehydes or ketones in the presence of reducing agents. This process can be optimized for yield and purity through different reaction conditions, such as temperature and solvent choice.

The biological activity of 2-(Aminomethyl)-3-ethylpentan-1-ol is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

- Receptor Binding: Its structure suggests possible interactions with neurotransmitter receptors, indicating a role in neurological functions and potential implications in treating neurological disorders.

- Cellular Signaling: It may modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of 2-(Aminomethyl)-3-ethylpentan-1-ol. The compound demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of 2-(Aminomethyl)-3-ethylpentan-1-ol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Neuroprotective Effects

In vitro studies have shown that 2-(Aminomethyl)-3-ethylpentan-1-ol exhibits neuroprotective effects against oxidative stress-induced neuronal cell death. The compound appears to enhance cellular antioxidant defenses, potentially making it a candidate for treating neurodegenerative diseases.

Case Studies

Case Study 1: Neuroprotection in Cell Cultures

In a study involving neuronal cell cultures exposed to oxidative stress, treatment with 2-(Aminomethyl)-3-ethylpentan-1-ol resulted in a significant reduction in cell death compared to untreated controls. The mechanism was linked to increased levels of intracellular antioxidants.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the efficacy of 2-(Aminomethyl)-3-ethylpentan-1-ol against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.